(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone: is a chemical compound with a complex structure that includes a phenyl group, a piperazine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization with the phenyl and trifluoromethyl groups. Common synthetic routes may include:
Piperazine Formation: : Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.
Phenyl Group Introduction: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Trifluoromethyl Group Introduction: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Halogenation with chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated pyridines or substituted pyridines.
Scientific Research Applications
(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone: can be compared to other similar compounds, such as:
4-(4-Phenylpiperazin-1-yl)benzonitrile: : Similar structure but with a different functional group.
3-(Trifluoromethyl)pyridine: : Similar pyridine core but without the piperazine and phenyl groups.
2-(Trifluoromethyl)pyridine: : Similar trifluoromethyl group but different pyridine substitution pattern.
This compound .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[3-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-7-4-8-21-15(14)16(24)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPNXXQDSRAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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